3beta,7alpha-Dihydroxy-5-cholestenoate
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3beta,7alpha-Dihydroxy-5-cholestenoate is the enzyme CYP27A1 . This enzyme plays a crucial role in the bile acid biosynthesis pathway .
Mode of Action
This compound interacts with its target, CYP27A1, in a series of reactions. In one reaction, 3beta-hydroxy-5-cholestene-27-oate, hydrogen ions, NADPH, and oxygen are converted into this compound, water, and NADP+ . In another reaction, this compound and NADP+ are converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid, hydrogen ions, and NADPH .
Biochemical Pathways
This compound is involved in the bile acid biosynthesis pathway . It is produced from 3beta-hydroxy-5-cholestene-27-oate and is further converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid .
Pharmacokinetics
It is known that the compound is involved in reactions in the mitochondria , suggesting that it may be transported into these organelles for metabolism.
Result of Action
The action of this compound results in the production of 7alpha-hydroxy-3-oxo-4-cholestenoic acid . This is a key step in the bile acid biosynthesis pathway, which is essential for the digestion and absorption of dietary fats.
Action Environment
The action of this compound takes place in the mitochondria , where the necessary enzymes and co-factors are present. The efficiency and stability of its action may be influenced by various factors, including the concentration of substrates and co-factors, the presence of other interacting molecules, and the physiological conditions within the mitochondria.
Biochemical Analysis
Biochemical Properties
3beta,7alpha-Dihydroxy-5-cholestenoate interacts with several enzymes and proteins. It is involved in reactions catalyzed by the enzyme CYP27A1, which is part of the bile acid biosynthesis pathway . These interactions are crucial for the compound’s role in biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in reactions catalyzed by the enzyme CYP27A1 .
Metabolic Pathways
This compound is involved in the bile acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
3beta,7alpha-Dihydroxy-5-cholestenoate can be synthesized through the oxidation of 3beta-hydroxy-5-cholestene-27-oate using NADPH and oxygen in the presence of the enzyme CYP27A1. This reaction occurs in the mitochondria and produces this compound along with water and NADP+ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic synthesis route involving CYP27A1 could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3beta,7alpha-Dihydroxy-5-cholestenoate undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form 7alpha-hydroxy-3-oxo-4-cholestenoic acid.
Reduction: It can be reduced back to its precursor, 3beta-hydroxy-5-cholestene-27-oate.
Substitution: It can undergo substitution reactions involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: NADP+ and oxygen in the presence of CYP27A1.
Reduction: NADPH and hydrogen ions in the presence of CYP27A1.
Major Products Formed
Oxidation: 7alpha-hydroxy-3-oxo-4-cholestenoic acid.
Reduction: 3beta-hydroxy-5-cholestene-27-oate.
Scientific Research Applications
3beta,7alpha-Dihydroxy-5-cholestenoate has several scientific research applications:
Chemistry: It is studied as a part of bile acid biosynthesis pathways.
Biology: It is a significant metabolite in human mitochondria and is involved in various metabolic processes.
Medicine: It is researched for its role in cholesterol metabolism and potential implications in liver diseases.
Industry: It can be used in the synthesis of other bile acid derivatives and related compounds
Comparison with Similar Compounds
Similar Compounds
3beta-Hydroxy-5-cholestene-27-oate: The precursor of 3beta,7alpha-Dihydroxy-5-cholestenoate.
7alpha-Hydroxy-3-oxo-4-cholestenoic acid: An oxidation product of this compound.
Cholest-5-ene-3beta,7alpha,27-triol: Another related bile acid derivative
Uniqueness
This compound is unique due to its specific role in the bile acid biosynthesis pathway and its involvement in the oxidation and reduction reactions mediated by CYP27A1. Its dual hydroxyl groups at the 3beta and 7alpha positions also distinguish it from other bile acid derivatives .
Properties
IUPAC Name |
(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSAWZGYQXRBS-GRJZKGIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921748 | |
Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115538-84-6 | |
Record name | (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115538-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydroxy-5-cholestenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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